3-Bromo-2-fluoro-4-methylbenzaldehyde
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Overview
Description
3-Bromo-2-fluoro-4-methylbenzaldehyde: is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoro-4-methylbenzaldehyde are likely to be the benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
This compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, the bromine atom in the compound can be substituted at the benzylic position .
Pharmacokinetics
Based on its structure, it is expected to have high gastrointestinal absorption and be bbb permeant . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-methylbenzaldehyde typically involves the bromination and fluorination of 4-methylbenzaldehyde. One common method includes the following steps:
Bromination: 4-methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzaldehyde ring is further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) under acidic conditions.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups.
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the benzaldehyde.
Reduction: The primary product is 3-Bromo-2-fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
3-Bromo-2-fluoro-4-methylbenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
3-Bromo-4-methylbenzaldehyde: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-4-methylbenzaldehyde: The bromine atom is positioned differently, affecting its reactivity and steric properties.
3-Fluoro-4-methylbenzaldehyde: Lacks the bromine atom, which influences its electrophilic properties.
Uniqueness: 3-Bromo-2-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of synthetic applications compared to its analogs .
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBJQXQTTQMVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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